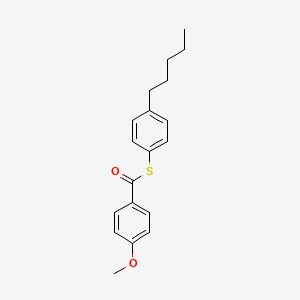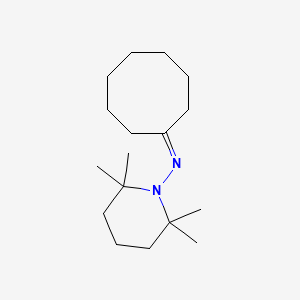
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a cyclooctane ring attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclooctanone under specific conditions. One common method includes:
Conjugate Addition Reaction: The reaction starts with the conjugate addition of ammonia to phorone, forming an intermediate triacetone amine.
Reduction: The intermediate is then reduced using a Wolff-Kishner reaction to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines .
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine has a wide range of applications in scientific research, including:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Studied for its potential role in inhibiting ferroptosis, a type of regulated cell death.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of light stabilizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine involves its interaction with specific molecular targets and pathways. For example:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of metallo-amide bases and light stabilizers.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is unique due to its specific structure, which combines the properties of a cyclooctane ring and a piperidine ring with four methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61230-59-9 |
|---|---|
Molekularformel |
C17H32N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclooctanimine |
InChI |
InChI=1S/C17H32N2/c1-16(2)13-10-14-17(3,4)19(16)18-15-11-8-6-5-7-9-12-15/h5-14H2,1-4H3 |
InChI-Schlüssel |
WBTMXDTXGBYNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1N=C2CCCCCCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


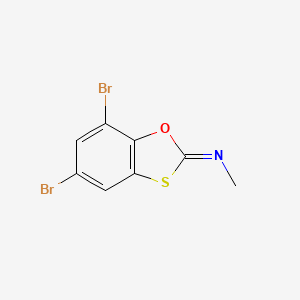
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
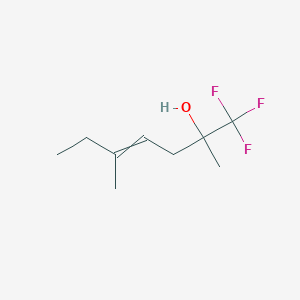

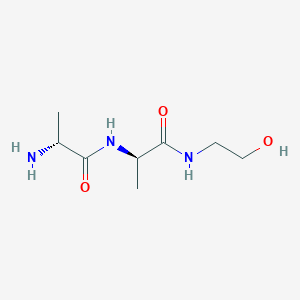

![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

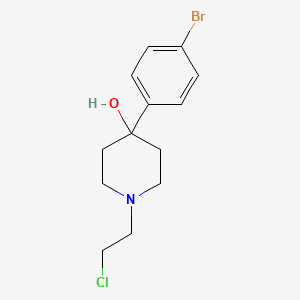

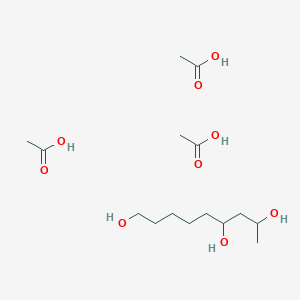
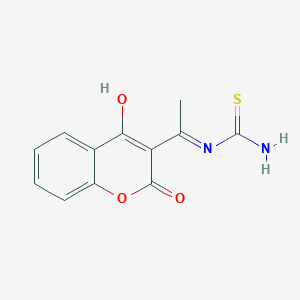
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
